

N-Propargylindole: A Technical Guide to its Physicochemical Properties and Reactivity

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Compound of Interest

Compound Name: 1-(prop-2-yn-1-yl)-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

N-propargylindole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique structure, combining the indole nucleus with a reactive propargyl group, allows for a wide array of chemical transformations. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for its synthesis and modification, and a summary of its applications, particularly focusing on its role in the construction of complex molecular architectures.

Core Physical and Chemical Properties

While specific experimental data for N-propargylindole is not extensively documented in publicly available databases, its properties can be reliably inferred from its constituent parts and data from closely related compounds. The indole ring imparts aromaticity and specific solubility characteristics, while the propargyl group (a terminal alkyne) dictates its unique reactivity.

Table 1: Physical and Chemical Properties of N-Propargylindole and Related Compounds

Property	Value (N-propargylindole)	Notes / Related Compound Data
Molecular Formula	C ₁₁ H ₉ N	-
Molecular Weight	155.19 g/mol	-
Appearance	Expected to be a solid or oil	N-propargylphthalimide is a powder/crystal.[1]
Melting Point	Not widely reported	N-propargylphthalimide: 148-152 °C.[1]
Boiling Point	Not widely reported	Propargylamine: 84 °C.[2] N-propargylphthalimide (Predicted): 304.1 °C.[1]
Solubility	Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMF, DMSO)	Propargylamine is soluble in Chloroform and Ethyl Acetate. [3] Indole is soluble in most common organic solvents.[4] [5]

Spectroscopic Profile

The characterization of N-propargylindole relies on standard spectroscopic techniques. The expected spectral data are outlined below, based on the known chemical shifts and absorption frequencies of the indole and propargyl functional groups.

Table 2: Predicted Spectroscopic Data for N-Propargylindole

Spectroscopy	Data Highlights
^1H NMR	Indole Protons: Aromatic region (~6.5-7.7 ppm). Propargyl Protons: Methylene ($-\text{CH}_2-$) protons adjacent to the nitrogen (~4.8-5.0 ppm, singlet or doublet) and the terminal alkyne proton ($-\text{C}\equiv\text{CH}$) (~2.2-2.5 ppm, triplet). [6] [7]
^{13}C NMR	Indole Carbons: Aromatic region (~100-137 ppm). [8] Propargyl Carbons: Methylene carbon ($-\text{CH}_2-$) (~35-40 ppm), and two alkyne carbons ($-\text{C}\equiv\text{CH}$) (~70-85 ppm). [9] [10]
Infrared (IR)	$\text{C}\equiv\text{C}-\text{H}$ stretch: A sharp, weak band around 3300 cm^{-1} . $\text{C}\equiv\text{C}$ stretch: A weak band around $2100-2150\text{ cm}^{-1}$. C-H stretches (aromatic): Above 3000 cm^{-1} . C=C stretches (aromatic): ~1450-1600 cm^{-1} . [11] [12] [13]
Mass Spec. (MS)	Molecular Ion (M^+): Expected at $m/z = 155$. Key Fragments: Loss of the propargyl group, fragmentation of the indole ring. [14] [15]

Chemical Synthesis and Reactivity

The terminal alkyne of the propargyl group is the primary center of reactivity, making N-propargylindole a valuable synthon for introducing the indole moiety into larger molecules through various coupling and cycloaddition reactions.

Synthesis

N-propargylindole is typically synthesized via the N-alkylation of indole. This reaction involves deprotonating indole with a suitable base to form the indolide anion, which then acts as a nucleophile, attacking an electrophilic propargyl source like propargyl bromide.

Cycloaddition Reactions

The alkyne functionality readily participates in cycloaddition reactions, most notably the [3+2] cycloaddition. This reaction is a cornerstone of "click chemistry."

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction of N-propargylindole, where it reacts with an organic azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and drug discovery.[\[16\]](#)[\[17\]](#)

Intramolecular Cyclization

N-propargylindole and its derivatives can undergo intramolecular cyclization to form fused heterocyclic systems. These reactions are often catalyzed by transition metals, such as gold.[\[18\]](#)[\[19\]](#) For instance, gold-catalyzed cyclization can lead to the formation of novel pyrazolopyrazinoindole or pyrazolodiazepinoindole skeletons, which are of interest for their potential biological activities.[\[19\]](#)[\[20\]](#) Depending on the substitution of the alkyne (terminal vs. internal), different cyclization pathways (6-exo-dig or 7-endo-dig) can be favored.[\[19\]](#)

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Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and a key reaction of N-propargylindole.

Protocol 1: Synthesis of N-Propargylindole

Objective: To synthesize N-propargylindole via N-alkylation of indole.

Materials:

- Indole
- Sodium hydride (NaH), 60% dispersion in mineral oil

- Propargyl bromide (80% solution in toluene)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole and anhydrous DMF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.
- Add propargyl bromide dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO_3 solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-propargylindole.

Protocol 2: Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized N-propargylindole.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to an NMR tube.
- Acquire ^1H NMR and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- Process the spectra to identify the characteristic peaks corresponding to the indole and propargyl protons and carbons as detailed in Table 2.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Place a small drop of the sample (if liquid) or a small amount of solid mixed with KBr onto the FT-IR spectrometer's sample holder.
- Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
- Identify the key absorption bands, particularly the $\text{C}\equiv\text{C-H}$ stretch ($\sim 3300\text{ cm}^{-1}$) and the $\text{C}\equiv\text{C}$ stretch ($\sim 2120\text{ cm}^{-1}$).

C. Mass Spectrometry (MS):

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion.

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Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate N-propargylindole with an azide-containing molecule.

Materials:

- N-propargylindole
- Azide-containing molecule (e.g., Benzyl Azide)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecules)
- Solvent system (e.g., t-butanol/water, DMF, or DMSO)

Procedure:

- In a reaction vial, dissolve N-propargylindole and 1.0-1.2 equivalents of the azide-containing molecule in the chosen solvent system.

- In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).
- In another vial, prepare a solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (e.g., 0.1 M in water). If using a ligand, pre-mix the CuSO_4 solution with the ligand solution.
- To the stirred solution of alkyne and azide, add the sodium ascorbate solution (typically 5-10 mol%).
- Add the CuSO_4 solution (typically 1-5 mol%) to initiate the reaction. The solution may change color.
- Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.
- Upon completion, the product can be isolated by extraction or precipitation, followed by purification via column chromatography or recrystallization.

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Biological Relevance and Applications

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and pharmaceuticals. The propargyl group provides a reactive handle for diversification and conjugation. N-propargylindole derivatives have been investigated for a range of biological activities. The triazole ring formed via click chemistry is not just a linker but

can also mimic a peptide bond and participate in hydrogen bonding, making it a valuable feature in the design of bioactive molecules and probes for chemical biology. The fused heterocyclic systems generated from cyclization reactions are also scaffolds of interest in drug discovery programs.[21][22]

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References

- 1. N-PROPARGYLPHthalimide CAS#: 7223-50-9 [m.chemicalbook.com]
- 2. PROPARGYLAMINE | 2450-71-7 [amp.chemicalbook.com]
- 3. 2450-71-7 CAS MSDS (PROPARGYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. rsc.org [rsc.org]
- 7. Propargyl bromide(106-96-7) ¹H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. PROPARGYLAMINE(2450-71-7) ¹³C NMR [m.chemicalbook.com]
- 10. Propargyl alcohol(107-19-7) ¹³C NMR spectrum [chemicalbook.com]
- 11. Propargyl alcohol, TMS derivative [webbook.nist.gov]
- 12. Propargyl alcohol [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Propargyl alcohol [webbook.nist.gov]
- 15. Propargylamine [webbook.nist.gov]
- 16. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. open.metu.edu.tr [open.metu.edu.tr]
- 19. Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings: Synthesis of Pyrazolodiazepinoindole, Pyrazolopyrazinoindole, and Pyrrolopyrazinoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Visible Light-Catalyzed Cascade Radical Cyclization of N-Propargylindoles with Acyl Chlorides for the Synthesis of 2-Acyl-9 H-pyrrolo[1,2- a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
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